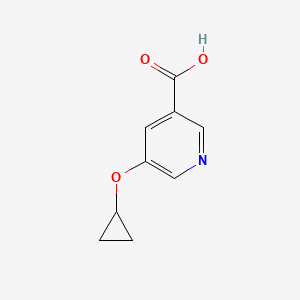
5-Cyclopropoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-ciclopropoxinicotínico es un derivado del ácido nicotínico, caracterizado por la presencia de un grupo ciclopropilo unido a la estructura del ácido nicotínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-ciclopropoxinicotínico generalmente implica la ciclopropanación de derivados del ácido nicotínico. Un método común incluye la reacción del ácido nicotínico con bromuro de ciclopropilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en condiciones de reflujo para facilitar la formación del grupo ciclopropilo.
Métodos de producción industrial: A escala industrial, la producción de ácido 5-ciclopropoxinicotínico puede implicar el uso de procesos catalíticos más eficientes para aumentar el rendimiento y reducir los costes de producción. El uso de disolventes y reactivos ecológicos también se considera para minimizar el impacto ambiental del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 5-ciclopropoxinicotínico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo ciclopropilo se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como halógenos o nucleófilos para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación típicamente produce ácidos carboxílicos, mientras que la reducción da como resultado alcoholes .
Aplicaciones Científicas De Investigación
El ácido 5-ciclopropoxinicotínico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos metabólicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-ciclopropoxinicotínico implica su interacción con dianas moleculares y vías específicas. Se cree que el compuesto modula ciertas actividades enzimáticas, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir enzimas específicas involucradas en vías metabólicas, ejerciendo así sus efectos terapéuticos .
Compuestos similares:
Ácido nicotínico: Un precursor del ácido 5-ciclopropoxinicotínico, conocido por su papel en el metabolismo y como suplemento de vitamina B3.
Ácido isonicotínico: Otro derivado del ácido nicotínico con propiedades químicas similares pero diferentes actividades biológicas.
Ácido ciclopropanocarboxílico: Comparte el grupo ciclopropilo pero difiere en su estructura general y reactividad.
Singularidad: El ácido 5-ciclopropoxinicotínico es único debido a la presencia tanto del grupo ciclopropilo como de la parte del ácido nicotínico, lo que confiere propiedades químicas y biológicas distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
Nicotinic Acid: A precursor to 5-Cyclopropoxynicotinic acid, known for its role in metabolism and as a vitamin B3 supplement.
Isonicotinic Acid: Another derivative of nicotinic acid with similar chemical properties but different biological activities.
Cyclopropanecarboxylic Acid: Shares the cyclopropyl group but differs in its overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both the cyclopropyl group and the nicotinic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12) |
Clave InChI |
CCQPOUSMAWMBAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CN=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


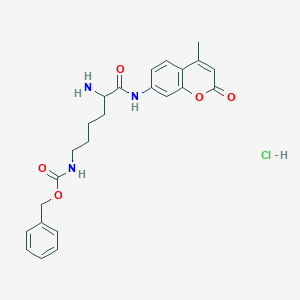

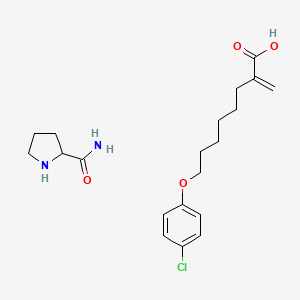
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
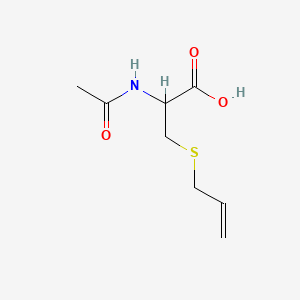
![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
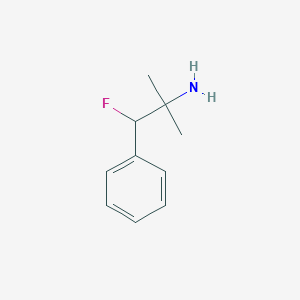
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
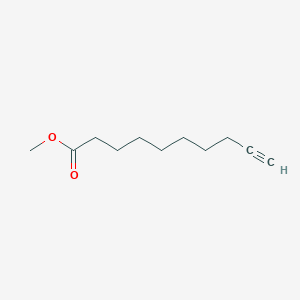
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
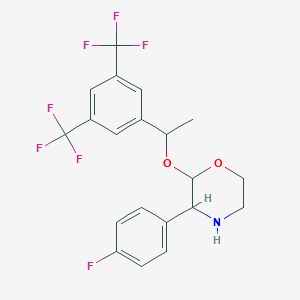
![methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
